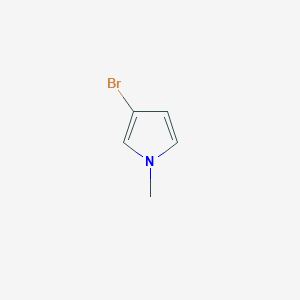

3-Bromo-1-methyl-1H-pyrrole

Description

3-Bromo-1-methyl-1H-pyrrole is a heterocyclic aromatic compound featuring a pyrrole ring substituted with a bromine atom at the 3-position and a methyl group at the 1-position. Pyrrole derivatives are pivotal in medicinal chemistry and materials science due to their electronic properties and versatility in functionalization. This compound’s bromine substituent enhances its reactivity for cross-coupling reactions, while the methyl group provides steric and electronic modulation.

Properties

IUPAC Name |

3-bromo-1-methylpyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN/c1-7-3-2-5(6)4-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKVMBSERNTJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1-methyl-1H-pyrrole can be synthesized through several methods. One common method involves the bromination of 1-methylpyrrole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-1-methyl-1H-pyrrole may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the quality of the compound .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution (SNAr) due to the electron-withdrawing effect of the pyrrole nitrogen.

Key Reagents and Conditions

Mechanistic Insights :

-

Bromine substitution is facilitated by the pyrrole ring’s aromatic stabilization, which lowers the activation energy for nucleophilic attack .

-

Palladium-catalyzed reactions (e.g., Suzuki coupling) are feasible but require optimized conditions due to potential side reactions .

Oxidation

-

Reagents : KMnO₄, CrO₃, or H₂O₂ in acidic/basic media.

-

Products : Pyrrole-2,5-dione derivatives via ring oxidation .

-

Example : Oxidation with KMnO₄ yields 3-bromo-1-methyl-1H-pyrrole-2,5-dione, a precursor for bioactive molecules .

Reduction

Cross-Coupling Reactions

3-Bromo-1-methyl-1H-pyrrole participates in palladium-mediated cross-couplings, though limited data exists.

Example Protocol

-

Buchwald-Hartwig Amination :

Comparative Reactivity

The compound’s reactivity differs from isomers and analogs:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| 3-Bromo-1-methyl-1H-pyrrole | High electrophilicity at C3 | Baseline |

| 4-Bromo-1-methyl-1H-pyrrole | Reduced substitution efficiency | Bromine position alters electronic effects |

| 3-Bromo-1-phenyl-1H-pyrrole | Enhanced stability in cross-couplings | Aryl vs. methyl substituent |

Mechanistic Pathway:

Challenges and Limitations

-

Steric Hindrance : The methyl group at N1 limits access to the pyrrole ring, reducing reaction rates in bulky reagents .

-

Side Reactions : Over-oxidation or polymerization occurs under harsh conditions .

Research Gaps

-

Detailed kinetic studies for SNAr reactions.

-

Exploration of photochemical or electrochemical activation methods.

Scientific Research Applications

3-Bromo-1-methyl-1H-pyrrole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Bromo-1H-pyrrolo[2,3-b]pyridine

- Structure : A fused bicyclic system combining pyrrole and pyridine rings, brominated at the 3-position.

- Synthesis : Prepared via radical SAM methyltransferase-inspired methods using 3-bromo-1H-pyrrolo[2,3-b]pyridine and PSMS/TBHP .

- Key Differences: The fused pyridine ring increases aromaticity and conjugation, enhancing stability compared to monocyclic 3-Bromo-1-methyl-1H-pyrrole. Higher molecular weight (211.06 g/mol vs. ~174.02 g/mol for 3-Bromo-1-methyl-1H-pyrrole) affects solubility and crystallization behavior .

6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine

- Structure : Bromine at the 6-position and methyl at the 1-position on a pyrrolo-pyridine scaffold.

- Applications : Used as a building block in kinase inhibitor synthesis.

- Key Differences :

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole

- Structure : Pyrazole ring with bromine (4-position), methoxy (3-position), and phenyl (1-position) groups.

- Synthesis : Methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol using NaH/CH₃I .

Physicochemical and Reactivity Comparison

Biological Activity

3-Bromo-1-methyl-1H-pyrrole is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Bromo-1-methyl-1H-pyrrole (CHBrN) is a pyrrole derivative characterized by a bromine atom at the 3-position and a methyl group at the 1-position of the pyrrole ring. The molecular structure can influence its biological activity significantly due to the presence of the halogen substituent, which is known to enhance antibacterial properties in various compounds .

Antimicrobial Activity

Research indicates that pyrrole derivatives, including 3-bromo-1-methyl-1H-pyrrole, exhibit significant antimicrobial properties. A study highlighted that halogenated pyrroles demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with bromine substitution showed promising results against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 3-Bromo-1-methyl-1H-pyrrole | Against S. aureus | 32 |

| Against E. coli | 64 |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrrole derivatives has been documented through various studies. For instance, compounds similar to 3-bromo-1-methyl-1H-pyrrole have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . The inhibition of these cytokines suggests that such compounds could be beneficial in managing inflammatory diseases.

The biological activity of 3-bromo-1-methyl-1H-pyrrole is believed to be linked to its ability to interact with specific cellular targets. The halogen atom may play a crucial role in enhancing the lipophilicity of the compound, facilitating better cell membrane penetration and subsequent biological effects .

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of pyrrole to evaluate their biological activities comprehensively. For example, amidrazone-derived pyrrole compounds were synthesized and tested for their anti-inflammatory and antibacterial activities. The results indicated that modifications at specific positions on the pyrrole ring could significantly impact their efficacy .

Case Study: Amidrazone-Derived Pyrroles

A notable study synthesized several amidrazone-derived pyrroles, including derivatives with bromine substitutions. These compounds were assessed for their ability to inhibit bacterial growth and reduce inflammation markers in vitro. The findings suggested that certain derivatives exhibited enhanced antibacterial effects compared to their non-halogenated counterparts .

Q & A

Q. Table 1: Key Reaction Parameters for Bromination and Cross-Coupling

| Parameter | Bromination (NBS) | Pd-Catalyzed Coupling |

|---|---|---|

| Temperature | 0°C → RT | 100°C |

| Time | 2–3 hours | 12–16 hours |

| Solvent | DMF | Toluene/DMF |

| Yield Range | 29–71% | 51–88% |

| Purification | Column chromatography | Recrystallization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.